2-Amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid
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Overview
Description
N-gamma-Glutamylcysteine ethyl ester is a derivative of gamma-glutamylcysteine, which is a dipeptide composed of glutamic acid and cysteine. This compound is known for its role as a precursor to glutathione, a crucial antioxidant in biological systems . N-gamma-Glutamylcysteine ethyl ester is utilized in various scientific research applications due to its ability to enhance intracellular glutathione levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-gamma-Glutamylcysteine ethyl ester typically involves the esterification of gamma-glutamylcysteine. One common method is the reaction of gamma-glutamylcysteine with ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of N-gamma-Glutamylcysteine ethyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-gamma-Glutamylcysteine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides, which are important in redox biology.
Reduction: It can be reduced back to its thiol form, which is essential for its antioxidant properties.
Substitution: The ester group can be hydrolyzed to yield gamma-glutamylcysteine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Acidic or basic hydrolysis conditions can be employed to cleave the ester bond.
Major Products Formed
Oxidation: Disulfides and other oxidized forms of the compound.
Reduction: The thiol form of gamma-glutamylcysteine.
Substitution: Gamma-glutamylcysteine and ethanol.
Scientific Research Applications
N-gamma-Glutamylcysteine ethyl ester has a wide range of scientific research applications:
Mechanism of Action
N-gamma-Glutamylcysteine ethyl ester exerts its effects primarily by increasing intracellular levels of glutathione. It is transported into cells where it is hydrolyzed to gamma-glutamylcysteine, which is then used in the synthesis of glutathione . The elevated glutathione levels help in scavenging reactive oxygen species and protecting cells from oxidative damage . The compound also influences various signaling pathways involved in cell survival and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Gamma-Glutamylcysteine: The non-esterified form, which is also a precursor to glutathione.
Glutathione: The tripeptide composed of glutamic acid, cysteine, and glycine, which is the primary antioxidant in cells.
N-acetylcysteine: A cysteine derivative used as a mucolytic agent and antioxidant.
Uniqueness
N-gamma-Glutamylcysteine ethyl ester is unique due to its esterified form, which enhances its transport across cell membranes and increases its bioavailability compared to gamma-glutamylcysteine . This property makes it particularly useful in research applications where efficient delivery of the compound into cells is required .
Properties
IUPAC Name |
2-amino-5-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5S/c1-2-17-10(16)7(5-18)12-8(13)4-3-6(11)9(14)15/h6-7,18H,2-5,11H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEKVTHFAJJKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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